3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone chemical properties
3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone chemical properties
[1]
Executive Summary
3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone (CAS: 1198475-36-3) is a critical intermediate in the synthesis of 3-hydroxy-4-pyridinone (3,4-HOPO) ligands.[1] These ligands are privileged scaffolds in medicinal chemistry, widely utilized for their high-affinity iron-chelating properties (e.g., Deferiprone derivatives), antimicrobial activity, and as metalloenzyme inhibitors.[1]
This guide details the physicochemical profile, synthesis, and reactivity of this scaffold.[1] It specifically addresses the C-5 iodo moiety as a gateway for palladium-catalyzed cross-couplings and the N-1 position for linker attachment, enabling the construction of complex multidentate chelators.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The molecule exists in a tautomeric equilibrium, predominantly favoring the 4-pyridone form in solution over the 4-hydroxypyridine form.[1] The benzyloxy group at C-3 acts as a robust protecting group for the hydroxyl moiety, preventing premature metal chelation during synthetic elaboration.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3-(benzyloxy)-5-iodo-2-methyl-pyridin-4(1H)-one |
| CAS Number | 1198475-36-3 |
| Molecular Formula | |
| Molecular Weight | 341.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 215 – 217 °C |
| Solubility | DMSO, DMF, hot Methanol; sparingly soluble in water |
| pKa (Calculated) | ~3.1 (OH proton after deprotection); Pyridone NH ~11.0 |
Synthesis Strategy: The "Maltol Route"
The most authoritative and scalable route to this scaffold begins with Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring feedstock.[1] The transformation requires three distinct stages: Protection, Nitrogen Insertion, and Regioselective Iodination.[1]
Stage 1: Protection & Nitrogen Insertion
Direct iodination of the pyridinone is more efficient than iodinating the pyrone precursor due to the electronic enrichment of the pyridone ring.[1]
-
O-Benzylation: Maltol is treated with benzyl bromide (
) and potassium carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) in methanol/DMF to yield 3-(benzyloxy)-2-methyl-4-pyrone. -
Aminolysis (Pyran-to-Pyridine Exchange): The protected pyrone undergoes a ring-opening/ring-closing reaction with aqueous ammonia or ammonium acetate (
) in refluxing ethanol/water. This yields the core 3-(benzyloxy)-2-methyl-4(1H)-pyridinone .[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Stage 2: Regioselective C-5 Iodination
The 4-pyridone ring is electron-rich.[1] Electrophilic aromatic substitution occurs preferentially at the C-3 and C-5 positions.[1] With C-3 blocked by the benzyloxy group, iodination occurs exclusively at C-5.[1]
-
Reagents: Iodine (
) with Potassium Iodide ( ) in aqueous Sodium Hydroxide ( ). -
Mechanism: Formation of the iodonium ion (
) in situ, followed by electrophilic attack at C-5 and re-aromatization.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualization: Synthesis Pathway[1]
Figure 1: Step-wise synthesis from Maltol to the 5-iodo-4-pyridinone scaffold.
Chemical Reactivity & Functionalization[7][9]
The 5-iodo derivative is a "divergent node" intermediate.[1] It enables two orthogonal axes of chemical modification:[1]
A. C-5 Palladium-Catalyzed Coupling
The C-I bond is highly reactive toward oxidative addition by Pd(0) species.[1]
-
Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids allows the introduction of lipophilic groups or targeting vectors (e.g., biphenyls, heterocycles).[1]
-
Sonogashira Coupling: Reaction with terminal alkynes yields rigid alkyne linkers, useful for conjugation to polymers or dendrimers.[1]
B. N-1 Alkylation (The Linker Strategy)
The pyridinone nitrogen is nucleophilic.[1] However, 4-pyridones are ambient nucleophiles (N- vs O-alkylation).[1]
-
N-Alkylation (Favored): Using "soft" electrophiles (alkyl halides) in polar aprotic solvents (DMF) with bases like
orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> typically favors N-alkylation (the desired pathway for chelator design). -
O-Alkylation (Minor): Can occur with "hard" electrophiles or specific solvent effects but is generally suppressed by the thermodynamic stability of the pyridone carbonyl.[1]
C. Deprotection (Activation)
The final step in any synthesis involving this scaffold is the removal of the benzyl group to unmask the 3-hydroxy-4-pyridinone (HOPO) chelating unit.[1]
-
Conditions: Hydrogenolysis (
) or Acid Hydrolysis (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , ).
Visualization: Reactivity Divergence
Figure 2: Orthogonal reactivity profiles for scaffold elaboration.
Experimental Protocols
Protocol A: Regioselective Iodination of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
This protocol installs the iodine at the 5-position.[1]
Reagents:
-
3-(benzyloxy)-2-methyl-4(1H)-pyridinone (1.0 equiv)[1]
-
Iodine (
, 1.1 equiv)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Potassium Iodide (
, 2.5 equiv)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Sodium Hydroxide (
, 2M aqueous solution)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Procedure:
-
Dissolution: Dissolve 3-(benzyloxy)-2-methyl-4(1H)-pyridinone (10 mmol) in 2M
(30 mL). The solution should be clear/pale yellow.[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Iodine Preparation: Separately, dissolve
(11 mmol) and (25 mmol) in distilled water (20 mL). -
Addition: Add the Iodine/KI solution dropwise to the pyridinone solution over 30 minutes while stirring vigorously at room temperature. A precipitate may begin to form.[1][4]
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1]
-
Quench & Isolation: Neutralize the solution to pH ~6–7 using dilute Acetic Acid (
). The product will precipitate out as a solid.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Filter the solid, wash copiously with water (to remove inorganic salts) and cold acetone. Recrystallize from Ethanol/DMF if necessary.[1]
Protocol B: N-Alkylation (General Procedure)
This protocol attaches a linker to the N-1 position.[1]
Reagents:
-
3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone (1.0 equiv)[1]
-
Alkyl Bromide/Iodide (1.2 equiv)[1]
-
Cesium Carbonate (
, 2.0 equiv)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Anhydrous DMF[1]
Procedure:
-
Setup: In a flame-dried flask under Argon, suspend the pyridinone (1.0 mmol) and
(2.0 mmol) in anhydrous DMF (5 mL). -
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
-
Heating: Heat the mixture to 60–80 °C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, and wash with Water (3x) and Brine (1x). Dry over
.[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).
References
-
Key Organics. (n.d.). 3-(benzyloxy)-5-iodo-2-methyl-1,4-dihydropyridin-4-one Safety Data Sheet. Retrieved from [1]
-
Santos, M. A., et al. (2012).[1] "Hydroxypyridinone derivatives: From iron chelation to medicinal applications." Future Medicinal Chemistry. (Contextual grounding for HOPO synthesis).
-
Purnell, I., et al. (2000).[1] "Synthesis and iron chelating properties of novel 3-hydroxypyridin-4-one derivatives." Journal of Medicinal Chemistry. (General iodination/alkylation methodologies for 4-pyridones).
-
PubChem. (2025).[1][5] 3-(benzyloxy)-2-methyl-4(1H)-pyridinone Compound Summary. Retrieved from [1]
Sources
- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone | CAS 61160-18-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. 3-(benzyloxy)-2-methyl-4(1H)-pyridinone | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
